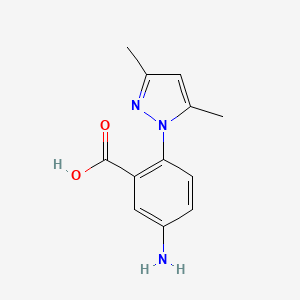

5-Amino-2-(3,5-dimethyl-pyrazol-1-yl)-benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Amino-2-(3,5-dimethyl-pyrazol-1-yl)-benzoic acid, also known as 5-APDB, is a derivative of benzoic acid and is a potent psychoactive compound that has been studied for its potential therapeutic effects. It is an agonist of the 5-HT2A receptor and has been found to have a wide range of effects on the central nervous system. It has been studied for its potential use in the treatment of depression, anxiety, schizophrenia, and other psychiatric disorders. In

Wissenschaftliche Forschungsanwendungen

Regioselective Synthesis of Novel Compounds

The compound has been used in the regioselective synthesis of novel polyfunctionally substituted pyrazolo[1,5-a]pyrimidines under solvent-free conditions. This process involves a cyclocondensation that proceeds in a regiospecific fashion by intramolecular ring opening of the furane ring in a Michael-type reaction, offering good to excellent yields along with short reaction times (Quiroga et al., 2007).

Optical Properties Studies

Derivatives of the compound, specifically synthesized antipyrine derivatives, have been characterized for their optical properties. Studies involving thin films of these derivatives prepared by spin coating technique revealed significant findings in the UV absorption spectra and refraction properties, which are crucial for various applications in materials science (El-Ghamaz et al., 2017).

Synthesis of Pyrazolo[5,1-a]isoindole Derivatives

The compound is involved in the efficient synthesis of pyrazolo[5,1-a]isoindole derivatives, a family of biologically important molecules. This synthesis demonstrates the potential for creating new molecules via a two-step protocol that includes the formation of stable phosphorus ylides, highlighting its utility in medicinal chemistry (Islami et al., 2004).

Eco-friendly Synthesis Strategy

An eco-friendly synthesis strategy for new heterocyclic pyrazolic carboxylic α-amino esters has been developed, showcasing the compound's role in the synthesis of active biomolecules. This strategy emphasizes the importance of sustainable chemistry practices in creating compounds with potential medicinal and synthetic applications (Mabrouk et al., 2020).

Antibacterial and Antitubercular Activities

Pyrazole-based drug molecules, including derivatives of 5-Amino-2-(3,5-dimethyl-pyrazol-1-yl)-benzoic acid, have shown promising results in antimicrobial activities. In silico studies and subsequent synthesis of these molecules reveal their significant interaction behaviors and activities against bacterial strains, offering insights into their potential as novel antibacterial and antitubercular agents (Shubhangi et al., 2019).

Eigenschaften

IUPAC Name |

5-amino-2-(3,5-dimethylpyrazol-1-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-7-5-8(2)15(14-7)11-4-3-9(13)6-10(11)12(16)17/h3-6H,13H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAVFCABVTRSAIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=C(C=C(C=C2)N)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Fluoro-2-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2990855.png)

![6-Isopropyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2990860.png)

![2-[(4-Chlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2990870.png)

![4-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2990875.png)

![Tert-butyl 5-(2-chloropyrimidine-5-carbonyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2990876.png)